N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]pyridine-3-carboxamide
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Overview
Description
N-{2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trichloromethyl group, a naphthalene ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trichloroethylamine with naphthylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyridine-3-carboxylic acid or its derivatives to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can produce various substituted compounds .
Scientific Research Applications
N-{2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trichloromethyl group and naphthalene ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL)-ACETAMIDE: This compound shares a similar trichloromethyl and naphthalene structure but differs in the presence of a thioureido group.
N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-{2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14Cl3N3O |
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Molecular Weight |
394.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14Cl3N3O/c19-18(20,21)17(24-16(25)13-7-4-10-22-11-13)23-15-9-3-6-12-5-1-2-8-14(12)15/h1-11,17,23H,(H,24,25) |
InChI Key |
YCRVTSMYKANZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(C(Cl)(Cl)Cl)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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